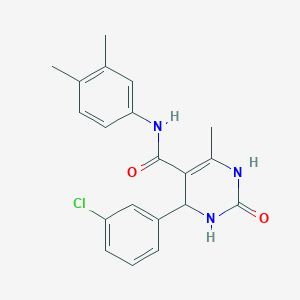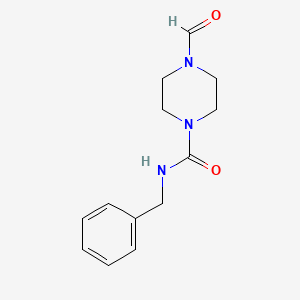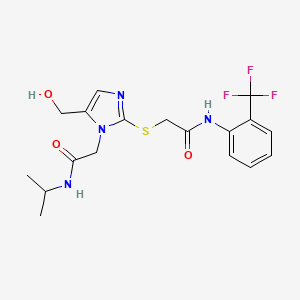![molecular formula C31H24N4O4 B2429663 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-97-1](/img/structure/B2429663.png)
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its systematic name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield, purity, and characterization of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Scientific Research Applications
DNA Binding and Fluorescent Staining
- DNA Binding Properties : The compound under discussion belongs to the bis-benzimidazole family, known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. These compounds serve as models to understand DNA sequence recognition and binding. Such interactions are crucial for rational drug design and studying the molecular basis of DNA-targeting drugs (Issar & Kakkar, 2013).
- Fluorescent DNA Staining : The bis-benzimidazole family, to which the compound belongs, has members widely used for fluorescent DNA staining. This application is particularly prominent in plant cell biology for chromosome and nuclear staining, enabling the analysis of nuclear DNA content values and plant chromosomes (Issar & Kakkar, 2013).
Antitumor Activity
- Antitumor Applications : Imidazole derivatives, a part of the broader family of compounds under consideration, show promise in antitumor activity. Structures of this family are of interest in both the development of new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).
Synthetic Protocols and Pharmacological Importance
- Synthetic Procedures : The compound belongs to the 6H-benzo[c]chromen-6-one class, serving as core structures for secondary metabolites with considerable pharmacological importance. The synthetic protocols for these compounds are of interest due to their pharmacological potential and the limited quantities available from natural sources. Various synthesis techniques, like Suzuki coupling reactions, are used for creating these structurally significant compounds (Mazimba, 2016).
Tumor Specificity and Reduced Keratinocyte Toxicity
- Tumor Specificity : Compounds from this family have been researched for their tumor specificity and reduced toxicity to normal keratinocytes. These studies are crucial for developing anticancer drugs that are more selective and less harmful to normal cells (Sugita et al., 2017).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, environmental, and health hazards.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements in synthesis or characterization methods.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult primary literature sources or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4/c1-37-26-12-6-5-11-25(26)35-31-22(18-20-8-7-13-27(38-2)28(20)39-31)30(36)32-21-16-14-19(15-17-21)29-33-23-9-3-4-10-24(23)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAWCZWSKXPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429581.png)
![N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2429582.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide](/img/structure/B2429584.png)
![N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2429586.png)
![(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2429588.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)
![1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2429595.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)